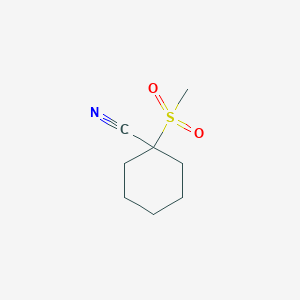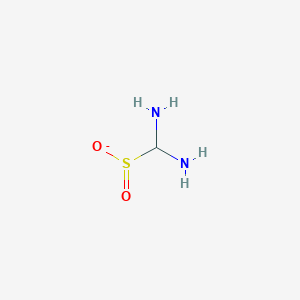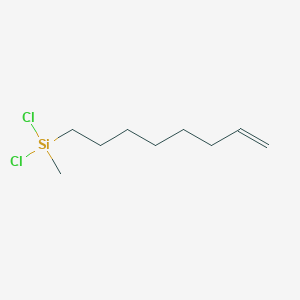
(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thiomorpholinoethoxy group. The presence of the boronic acid moiety makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Thiomorpholinoethoxy)phenyl)boronic acid typically involves the reaction of 4-bromo-2-(thiomorpholino)ethoxybenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The general reaction scheme is as follows:
Starting Materials: 4-bromo-2-(thiomorpholino)ethoxybenzene and a boronic acid derivative.
Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).
Base: Potassium carbonate (K2CO3).
Solvent: A suitable solvent such as toluene or ethanol.
Reaction Conditions: The reaction mixture is heated to reflux for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl halides.
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the boronic acid group to a borane derivative.
Substitution: The thiomorpholinoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., K2CO3), and solvent (e.g., toluene).
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit proteasomes.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of (4-(2-Thiomorpholinoethoxy)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications.
4-(2-Morpholinoethoxy)phenylboronic Acid: Similar structure but with a morpholino group instead of a thiomorpholino group.
4-(2-Piperidinoethoxy)phenylboronic Acid: Contains a piperidino group instead of a thiomorpholino group.
Uniqueness
(4-(2-Thiomorpholinoethoxy)phenyl)boronic acid is unique due to the presence of the thiomorpholinoethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other boronic acids may not be as effective.
属性
分子式 |
C12H18BNO3S |
|---|---|
分子量 |
267.16 g/mol |
IUPAC 名称 |
[4-(2-thiomorpholin-4-ylethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3S/c15-13(16)11-1-3-12(4-2-11)17-8-5-14-6-9-18-10-7-14/h1-4,15-16H,5-10H2 |
InChI 键 |
NCJTUGVJJJFGAW-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)OCCN2CCSCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![rac-(2R,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride](/img/structure/B11749491.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749509.png)

![1-methyl-3-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11749519.png)
![2-[({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11749522.png)
![[1-(2-Aminoethyl)cyclohexyl]methanol](/img/structure/B11749530.png)



![1-[(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yloxy]-N'-[(2-fluorophenyl)methyl]formohydrazide](/img/structure/B11749546.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749547.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749548.png)
